molecular formula C13H19F3N4O B2566475 3-[(2-Ethylpiperidin-1-yl)carbonyl]-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine CAS No. 2101198-78-9

3-[(2-Ethylpiperidin-1-yl)carbonyl]-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine

Cat. No.: B2566475
CAS No.: 2101198-78-9
M. Wt: 304.317
InChI Key: IRHRZFJGZYUZMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(2-Ethylpiperidin-1-yl)carbonyl]-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine is a pyrazole-based compound with a trifluoroethyl group at the 1-position and a 2-ethylpiperidinyl carbonyl moiety at the 3-position. The trifluoroethyl group enhances metabolic stability due to its strong electronegativity and resistance to oxidative degradation . The 2-ethylpiperidine substituent introduces a bulky, lipophilic group that may influence target binding affinity and pharmacokinetic properties. This compound is synthesized via sequential alkylation and coupling reactions, as inferred from related pyrazole-4-amine derivatives (e.g., alkylation of 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine followed by piperidinyl carbonyl incorporation) .

Properties

IUPAC Name

[4-amino-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]-(2-ethylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19F3N4O/c1-2-9-5-3-4-6-20(9)12(21)11-10(17)7-19(18-11)8-13(14,15)16/h7,9H,2-6,8,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRHRZFJGZYUZMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C(=O)C2=NN(C=C2N)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical properties of the target compound and analogs:

Compound Name Molecular Formula Substituents (Pyrazole 1-/3-/4-positions) Molecular Weight (g/mol) Key Features
Target: 3-[(2-Ethylpiperidin-1-yl)carbonyl]-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine C₁₃H₁₈F₃N₅O 1: CF₃CH₂; 3: 2-ethylpiperidinyl carbonyl; 4: NH₂ 329.32 High lipophilicity (piperidine); metabolic stability (CF₃)
1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-amine (precursor) C₅H₆F₃N₃ 1: CF₃CH₂; 3: H; 4: NH₂ 173.12 Core scaffold; commercial availability (95% purity)
1-(2,2-Difluoroethyl)-3-[(3-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-4-amine C₁₁H₁₅F₂N₅O 1: CF₂CH₂; 3: 3-methylpiperidinyl carbonyl; 4: NH₂ 287.26 Reduced fluorination; methylpiperidine may lower binding affinity
3-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine hydrochloride C₈H₁₀ClF₃N₄ 1: CF₃CH₂; 3: cyclopropyl; 4: NH₂ (HCl salt) 274.64 Cyclopropyl enhances conformational rigidity; salt improves solubility
3-Methyl-N-(3-(methylthio)propyl)-1-(pyridin-3-yl)-1H-pyrazol-4-amine C₁₂H₁₈N₄S 1: pyridin-3-yl; 3: CH₃; 4: NH-(CH₂)₃SMe 266.36 Thioether linker; pyridine moiety may enhance CNS penetration

Analysis of Structural and Functional Differences

Trifluoroethyl vs. Difluoroethyl Substituents The target compound’s trifluoroethyl group (CF₃CH₂) provides greater electronegativity and metabolic stability compared to the difluoroethyl (CF₂CH₂) analog . This difference may reduce oxidative metabolism in vivo, prolonging half-life. However, the trifluoroethyl group increases molecular weight and lipophilicity (clogP ~2.8 vs.

Piperidinyl Carbonyl Variations

  • The 2-ethylpiperidinyl moiety in the target compound introduces steric bulk compared to 3-methylpiperidinyl or cyclopropyl substituents. This may enhance target binding through van der Waals interactions but could limit blood-brain barrier penetration.
  • Piperidinyl carbonyl groups generally improve solubility via hydrogen-bonding capacity, though this is offset by the lipophilic ethyl group in the target compound .

Amine Position and Salt Forms

  • The 4-amine group in the target compound and its analogs is critical for hydrogen bonding with biological targets. The hydrochloride salt form in cyclopropyl analog improves crystallinity and formulation stability compared to free bases.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.